Daidzein 4'-O-glucuronide
Daidzein 4'-O-glucuronide
Daidzein 4'-O-glucuronide belongs to the class of organic compounds known as isoflavonoid o-glycosides. These are o-glycosylated derivatives of isoflavonoids, which are natural products derived from 3-phenylchromen-4-one. Daidzein 4'-O-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Daidzein 4'-O-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, daidzein 4'-O-glucuronide is primarily located in the cytoplasm.
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxo-1-benzopyran-3-yl)phenoxy]-2-oxanecarboxylic acid is an acrovestone and an isoflavonoid.
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxo-1-benzopyran-3-yl)phenoxy]-2-oxanecarboxylic acid is an acrovestone and an isoflavonoid.
Brand Name:
Vulcanchem
CAS No.:
264236-77-3
VCID:
VC21156485
InChI:
InChI=1S/C21H18O10/c22-10-3-6-12-14(7-10)29-8-13(15(12)23)9-1-4-11(5-2-9)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1
SMILES:
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Molecular Formula:
C21H18O10
Molecular Weight:
430.4 g/mol
Daidzein 4'-O-glucuronide
CAS No.: 264236-77-3
Cat. No.: VC21156485
Molecular Formula: C21H18O10
Molecular Weight: 430.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Daidzein 4'-O-glucuronide belongs to the class of organic compounds known as isoflavonoid o-glycosides. These are o-glycosylated derivatives of isoflavonoids, which are natural products derived from 3-phenylchromen-4-one. Daidzein 4'-O-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Daidzein 4'-O-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, daidzein 4'-O-glucuronide is primarily located in the cytoplasm. (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxo-1-benzopyran-3-yl)phenoxy]-2-oxanecarboxylic acid is an acrovestone and an isoflavonoid. |
|---|---|
| CAS No. | 264236-77-3 |
| Molecular Formula | C21H18O10 |
| Molecular Weight | 430.4 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H18O10/c22-10-3-6-12-14(7-10)29-8-13(15(12)23)9-1-4-11(5-2-9)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1 |
| Standard InChI Key | ATUYSKUVHUPXBV-ZFORQUDYSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
| SMILES | C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
| Canonical SMILES | C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator